molecular formula C24H25NO5 B2462769 2-(Tert-butoxy)-2-oxoethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1226427-16-2

2-(Tert-butoxy)-2-oxoethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No. B2462769
CAS RN: 1226427-16-2
M. Wt: 407.466
InChI Key: UHMDVXNNIVOHJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound contains several functional groups, including a tert-butoxy group, an ethylphenyl group, and a dihydroisoquinoline group. The tert-butoxy group is a common protecting group in organic chemistry, often used because of its stability and ease of removal . The ethylphenyl group is a common motif in many organic compounds, and the dihydroisoquinoline is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tert-butoxy and ethylphenyl groups would likely be attached to the dihydroisoquinoline ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic ring and the tert-butoxy group. The ring might undergo reactions such as electrophilic aromatic substitution, while the tert-butoxy group could potentially be removed under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butoxy group could make it more hydrophobic, while the heterocyclic ring could contribute to its stability .

Scientific Research Applications

Pharmaceutical Development

This compound can be utilized in the development of new pharmaceuticals, particularly as a scaffold for drug design. Its unique structure allows for modifications that can lead to the creation of novel therapeutic agents targeting various diseases, including cancer and inflammatory conditions .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups provide multiple sites for chemical reactions, making it a valuable building block in the construction of diverse organic compounds .

Material Science

The compound’s stability and reactivity make it suitable for applications in material science. It can be used in the synthesis of polymers and other advanced materials with specific properties, such as enhanced durability or conductivity .

Biological Research

In biological research, this compound can be used as a probe to study biochemical pathways and interactions. Its ability to interact with various biological molecules makes it a useful tool for investigating cellular processes and identifying potential therapeutic targets .

Catalysis

The compound can act as a ligand in catalytic processes, facilitating various chemical reactions. Its structure allows it to stabilize transition states and improve the efficiency of catalytic cycles, which is crucial in industrial and laboratory settings .

Environmental Chemistry

In environmental chemistry, this compound can be employed in the development of sensors and remediation agents. Its reactivity can be harnessed to detect and neutralize environmental pollutants, contributing to cleaner and safer ecosystems .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its reactivity, or developing more efficient methods for its synthesis .

properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-(4-ethylphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c1-5-16-10-12-17(13-11-16)25-14-20(18-8-6-7-9-19(18)22(25)27)23(28)29-15-21(26)30-24(2,3)4/h6-14H,5,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMDVXNNIVOHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butoxy)-2-oxoethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

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